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Compound of Interest

Compound Name: 3-Chloro-4,5,6-trifluoropyridazine

CAS No.: 88692-18-6

Cat. No.: B3360278

Get Quote

This in-depth technical guide provides a comprehensive overview of the theoretical and

computational methodologies employed in the study of chlorofluoropyridazines. It is intended

for researchers, scientists, and professionals in the field of drug development and materials

science who are interested in leveraging computational chemistry to understand and predict

the properties, reactivity, and potential applications of this important class of heterocyclic

compounds.

Introduction: The Significance of
Chlorofluoropyridazines
Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, with

applications ranging from anticancer and antiviral agents to functional materials.[1][2][3] The

introduction of both chlorine and fluorine atoms onto the pyridazine scaffold creates a unique

chemical space, offering modulated electronic properties, metabolic stability, and binding

interactions. Theoretical studies provide a powerful, cost-effective, and efficient avenue to

explore the vast landscape of possible chlorofluoropyridazine isomers and derivatives, guiding
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synthetic efforts and accelerating the discovery process.[4][5] Computational chemistry allows

for the elucidation of molecular structure, spectroscopic signatures, and reactivity, which are

crucial for rational drug design and the development of novel materials.[4][6]

Part 1: Core Computational Methodologies
The theoretical investigation of chlorofluoropyridazines heavily relies on quantum chemical

calculations, with Density Functional Theory (DFT) being the most widely adopted method due

to its balance of accuracy and computational cost.[4][7]

Foundational Approach: Density Functional Theory
(DFT)
DFT calculations are employed to determine the electronic structure and a wide array of

molecular properties.[8] A typical computational workflow for studying chlorofluoropyridazines is

outlined below.
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Caption: A typical DFT workflow for the theoretical study of chlorofluoropyridazines.

Experimental Protocol: Standard DFT Calculation
Structure Preparation: The initial 3D structure of the chlorofluoropyridazine molecule is

constructed using a molecular builder.

Geometry Optimization: The geometry of the initial structure is optimized to find the most

stable conformation, corresponding to a minimum on the potential energy surface.[4]

Software: Gaussian suite of programs.[9]

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr

correlation functional (B3LYP) is a common choice.[8][10]

Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy

and computational efficiency.[4]

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure is a true minimum (no imaginary frequencies) and to

predict the infrared (IR) and Raman spectra.[11]

Property Calculations: A suite of electronic and spectroscopic properties are then calculated

using the optimized geometry.

Part 2: Molecular Structure and Electronic
Properties
The precise arrangement of atoms and the distribution of electrons are fundamental to a

molecule's behavior. Theoretical calculations provide invaluable insights into these aspects.

Optimized Molecular Geometry
Geometry optimization provides the most stable three-dimensional arrangement of the atoms in

a chlorofluoropyridazine molecule. This includes bond lengths, bond angles, and dihedral

angles. These parameters are crucial for understanding steric effects and the overall shape of
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the molecule, which in turn influences its interaction with biological targets or its packing in a

crystal lattice.

Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding a molecule's reactivity.[7] The energy of the HOMO is

related to the ability to donate an electron, while the LUMO energy relates to the ability to

accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic

stability.[8]

Property Significance

HOMO Energy
Indicates the molecule's electron-donating

ability.

LUMO Energy
Indicates the molecule's electron-accepting

ability.

HOMO-LUMO Gap (ΔE)
A larger gap suggests higher kinetic stability and

lower chemical reactivity.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic

potential on the electron density surface of a molecule. It is a powerful tool for visualizing the

charge distribution and predicting sites for electrophilic and nucleophilic attack.[7][12]
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Caption: Interpretation of a Molecular Electrostatic Potential (MEP) surface.

Part 3: Spectroscopic Properties
Theoretical calculations can accurately predict various spectroscopic properties, aiding in the

characterization and identification of newly synthesized chlorofluoropyridazines.

Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and

Raman spectra.[13] This allows for the assignment of specific vibrational modes to the

observed spectral bands, providing a detailed understanding of the molecular vibrations.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR

chemical shifts (¹H and ¹³C) of chlorofluoropyridazines.[13][15] Comparing the calculated

chemical shifts with experimental data is a powerful method for structure elucidation and

confirmation.[13]

Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic

absorption spectra (UV-Vis) of molecules.[13][15] These calculations can predict the
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wavelength of maximum absorption (λmax) and the corresponding electronic transitions,

providing insight into the electronic structure and chromophores within the molecule.

Part 4: Reactivity and Potential Applications
Understanding the reactivity of chlorofluoropyridazines is crucial for predicting their behavior in

chemical reactions and their interactions with biological systems.

Global and Local Reactivity Descriptors
DFT-based descriptors provide quantitative measures of a molecule's reactivity.[16]

Descriptor Formula Significance

Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2

The escaping tendency of an

electron from an equilibrium

system.

Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2
Resistance to change in

electron distribution.[12]

Global Electrophilicity (ω) ω = μ² / (2η)
The ability of a species to

accept electrons.[12]

Fukui Functions (f(r)) -

Identify the most reactive sites

within a molecule for

nucleophilic, electrophilic, and

radical attack.[16]

Molecular Docking
For applications in drug development, molecular docking is a computational technique used to

predict the preferred orientation of a ligand (the chlorofluoropyridazine derivative) when bound

to a target protein.[8][17] This helps in understanding the binding mode and predicting the

binding affinity, guiding the design of more potent inhibitors.[18]

Experimental Protocol: Molecular Docking
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Protein and Ligand Preparation: The 3D structures of the target protein (obtained from the

Protein Data Bank) and the optimized chlorofluoropyridazine ligand are prepared. This

involves adding hydrogen atoms, assigning charges, and defining rotatable bonds.[8]

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the

conformational space of the ligand within the active site of the protein.

Analysis of Results: The resulting docking poses are analyzed based on their binding energy

and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's

amino acid residues.

Conclusion
Theoretical studies of chlorofluoropyridazines, primarily through DFT calculations, offer a

powerful and insightful approach to understanding their fundamental properties. From

elucidating their three-dimensional structures and electronic characteristics to predicting their

spectroscopic signatures and reactivity, computational chemistry provides a robust framework

for the rational design of novel molecules with applications in medicine and materials science.

This guide has outlined the core methodologies and provided a practical foundation for

researchers to embark on their own theoretical investigations of this promising class of

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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